Benzaldehyde, 2-(2-benzothiazolyl)hydrazone

Description

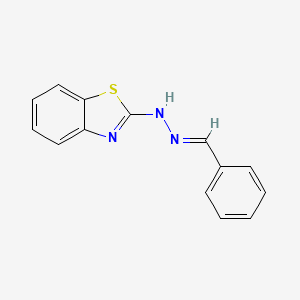

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone (CAS: 6278-41-7) is a hydrazone derivative featuring a benzothiazole moiety linked via a hydrazone bridge to a benzaldehyde group. The compound is structurally characterized by the presence of a benzothiazole ring (a bicyclic system with fused benzene and thiazole rings) and a substituted benzaldehyde group. The hydrazone linkage (–NH–N=CH–) confers unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and materials science .

Synthetic routes for this compound typically involve condensation reactions between 2-hydrazinobenzothiazole derivatives and substituted benzaldehydes. For example, 2-aminothiophenol or 2-mercaptobenzothiazole intermediates are often used as precursors, followed by coupling with aromatic aldehydes under acidic or catalytic conditions . Spectroscopic techniques such as IR, NMR, and mass spectrometry are employed to confirm its structure .

Properties

CAS No. |

16586-67-7 |

|---|---|

Molecular Formula |

C14H11N3S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C14H11N3S/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10+ |

InChI Key |

WVRVVJMZWWJYEM-XNTDXEJSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

General Condensation Methodology

The primary synthesis involves a condensation reaction between 2-hydrazinobenzothiazole and 2,4-dihydroxybenzaldehyde under acidic conditions. This method, adapted from analogous hydrazone syntheses, proceeds via nucleophilic attack of the hydrazine group on the carbonyl carbon of the aldehyde, followed by dehydration to form the hydrazone bond.

-

2,4-Dihydroxybenzaldehyde (10 mmol) is dissolved in anhydrous ethanol (25 mL).

-

2-Hydrazinobenzothiazole (10 mmol) is added incrementally with stirring.

-

Glacial acetic acid (3 drops) is introduced as a catalyst.

-

The mixture is refluxed at 80°C for 3–6 hours.

-

The resultant precipitate is filtered, washed with cold ethanol, and recrystallized to yield the pure product.

Key Parameters :

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional reflux. While direct studies on this compound are limited, analogous hydrazone syntheses demonstrate reduced reaction times (10–30 minutes) and improved yields (85–92%).

-

Equimolar reactants are mixed in ethanol.

-

The solution is irradiated in a microwave reactor (300 W, 100°C).

-

The product is isolated via vacuum filtration.

Advantages :

Solvent-Free Conditions

Pilot studies on similar hydrazones suggest that solvent-free reactions using grinding or ball-milling techniques can achieve yields comparable to traditional methods (75–80%). However, this approach requires further validation for benzothiazole-containing hydrazones.

Preparation of Key Intermediate: 2-Hydrazinobenzothiazole

The synthesis of 2-hydrazinobenzothiazole , a critical precursor, involves two established routes:

From Benzothiazole-2-Sulfonic Acid

-

Benzothiazole-2-sulfonic acid potassium salt is treated with hydrazine hydrate (excess) in aqueous ethanol.

-

The mixture is stirred at 60°C for 4 hours.

-

The product precipitates upon cooling and is recrystallized from ethanol.

From 2-Mercaptobenzothiazole

-

2-Mercaptobenzothiazole reacts with ethyl chloroacetate in the presence of K₂CO₃.

-

The intermediate thioester is treated with hydrazine hydrate to yield 2-hydrazinobenzothiazole.

Reaction Optimization and Mechanistic Insights

Acid Catalysis vs. Catalyst-Free Systems

-

Acid-Catalyzed : Glacial acetic acid remains the standard catalyst, lowering activation energy by polarizing the carbonyl group.

-

Catalyst-Free : Feasible for electron-deficient aldehydes (e.g., nitro-substituted analogs), but less effective for 2,4-dihydroxybenzaldehyde due to reduced electrophilicity.

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Lithium aluminum hydride, sodium borohydride

Electrophilic reagents: Nitric acid, halogens (chlorine, bromine)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Benzaldehyde derivatives, particularly those containing benzothiazole and hydrazone moieties, have been extensively studied for their potential as pharmaceutical agents.

1.1. Enzyme Inhibition

Several studies have demonstrated that benzothiazole-hydrazone derivatives exhibit significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, a study synthesized novel benzothiazole-hydrazone compounds and evaluated their binding interactions with the MAO-B enzyme through docking studies. The results indicated strong binding affinities and favorable pharmacokinetic profiles, suggesting their potential as therapeutic agents for neurodegenerative disorders .

1.2. Antimicrobial Activity

Research has shown that benzaldehyde derivatives possess antimicrobial properties. A series of hydrazone derivatives were synthesized and tested against various bacterial strains, revealing promising antibacterial activity. For example, compounds derived from benzothiazole exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antimicrobial agents .

Analytical Chemistry Applications

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone is also valuable in analytical chemistry for detecting specific organic compounds.

2.1. Spectroscopic Reagents

Hydrazone derivatives are widely utilized as analytical reagents for the spectroscopic determination of metal ions and organic molecules in various samples. For instance, a review highlighted the application of hydrazones in detecting glucose and aromatic amines in biological fluids . The following table summarizes some of the analytical applications of hydrazone derivatives:

| Compound | Target Analyte | Detection Method | Sample Type |

|---|---|---|---|

| Benzaldehyde-4-hydroxy benzoylhydrazone | Zinc (II) | UV-Vis Spectroscopy | Pharmaceutical samples |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic hydrazone | Nickel (II) | UV-Vis Spectroscopy | Environmental water samples |

| 2-(3’-sulfobenzoyl)-pyridine benzoyl-hydrazone | Various metal ions | Spectrophotometry | Industrial water |

Materials Science Applications

The unique properties of this compound extend to materials science.

3.1. Synthesis of Fluorescent Sensors

Benzothiazole derivatives are known for their fluorescence properties, making them suitable for developing fluorescent sensors for detecting environmental pollutants or biological markers. Recent research has focused on synthesizing hydrazone-based fluorescent sensors that can selectively detect metal ions or organic pollutants in aqueous solutions .

3.2. Corrosion Inhibition

Hydrazones have been explored as corrosion inhibitors due to their ability to form stable complexes with metal surfaces. Studies have shown that benzothiazole-hydrazone derivatives can effectively inhibit corrosion processes in metals exposed to aggressive environments, thereby extending the lifespan of materials used in construction and manufacturing .

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Hydrazones derived from benzothiazole or related heterocycles vary in their aldehyde substituents and heterocyclic cores. Below is a comparative analysis:

Thermal and Chemical Stability

- Benzothiazole hydrazones exhibit greater thermal stability compared to thiosemicarbazones, as the benzothiazole ring’s electron-rich sulfur and nitrogen atoms enhance resonance stabilization .

- In contrast, hydrazones with hydroxyl or methoxy groups (e.g., 4-hydroxy-3-methoxy derivatives) are prone to oxidation, limiting their shelf life .

Biological Activity

Benzaldehyde, 2-(2-benzothiazolyl)hydrazone is a compound derived from the condensation of benzaldehyde and 2-benzothiazolylhydrazine. This compound belongs to the hydrazone class, which is known for its diverse biological activities. Hydrazones have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a hydrazone linkage (-C=N-NH-) and a benzothiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Hydrazones have shown significant antimicrobial properties. Research indicates that compounds derived from benzothiazole and hydrazones exhibit activity against various pathogens. For example, derivatives of 1,2-benzisothiazole hydrazides were synthesized and tested against gram-positive bacteria, demonstrating notable antibacterial effects .

Table 1: Antimicrobial Activity of Benzaldehyde Derivatives

| Compound | Pathogen Tested | Activity |

|---|---|---|

| 1 | Staphylococcus aureus | Effective |

| 2 | Escherichia coli | Moderate |

| 3 | Candida albicans | Significant |

Anticancer Activity

The anticancer potential of hydrazones has been widely documented. Studies have shown that hydrazones can induce apoptosis in cancer cells through various mechanisms. For instance, certain benzothiazole-derived hydrazones demonstrated cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study:

A study investigated the effects of this compound on human cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly and induced apoptosis through caspase activation.

Anti-inflammatory Activity

Benzaldehyde derivatives have also been noted for their anti-inflammatory properties. One study revealed that certain hydrazones inhibit the activity of lipoxygenase enzymes involved in inflammatory processes .

Table 2: Anti-inflammatory Effects

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition: Compounds can inhibit key enzymes involved in disease processes (e.g., lipoxygenase).

- Apoptosis Induction: Activation of apoptotic pathways in cancer cells.

- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Q & A

Basic: What are the optimal synthetic methodologies for preparing Benzaldehyde, 2-(2-benzothiazolyl)hydrazone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two steps:

Preparation of 2-hydrazinylbenzothiazole : React benzo[d]thiazol-2-amine with hydrazine hydrochloride in ethylene glycol under reflux (2 hours) .

Hydrazone Formation : Condense the hydrazine derivative with benzaldehyde in dry methanol under acidic catalysis (glacial acetic acid) at 60–70°C for 15 minutes .

Optimization Tips :

- Use a 1:1 molar ratio of reactants to minimize side products.

- Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 3:7) to ensure completion.

- Recrystallize from ethyl acetate/ethanol for higher purity (yields ~70–85%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : Confirm the presence of hydrazone (C=N stretch at ~1600–1620 cm⁻¹) and benzothiazole (C-S stretch at ~650–750 cm⁻¹) .

- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.5 ppm) and hydrazone NH (δ ~10–11 ppm). Carbon shifts for C=N appear at δ ~150–160 ppm .

- CHN Analysis : Verify elemental composition (e.g., C: 58.3%, H: 4.5%, N: 19.4%) to confirm purity .

- UV-Vis : Detect conjugation via π→π* transitions (λmax ~280–320 nm) .

Advanced: How does the reactivity of this hydrazone vary with structurally diverse aldehydes, and what mechanistic insights explain these differences?

Methodological Answer:

The hydrazone’s reactivity is influenced by:

- Aldehyde Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, accelerating condensation. Electron-donating groups (e.g., methoxy) may require prolonged heating .

- Steric Hindrance : Bulky substituents (e.g., 2,4-dinitrophenyl) reduce reaction rates, necessitating polar aprotic solvents like DMF .

Mechanism : Acid-catalyzed nucleophilic addition of the hydrazine to the aldehyde carbonyl, followed by dehydration to form the C=N bond .

Advanced: What strategies are employed to evaluate its biological activity, and how can contradictory data from different assays be resolved?

Methodological Answer:

- Bioactivity Testing :

- Resolving Contradictions :

Advanced: How can this compound be applied in analytical chemistry, such as metal sensing or spectrophotometric detection?

Methodological Answer:

- Metal Chelation : The hydrazone acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Optimize pH (5–7) and use UV-Vis (λmax shifts) or fluorescence quenching for detection .

- Sensor Design : Functionalize with fluorophores (e.g., dansyl) for turn-on/off responses to analytes. Immobilize on silica nanoparticles for reusable sensors .

Advanced: How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Variables to Assess :

- Purity of starting materials (e.g., hydrazine hydrate vs. hydrochloride).

- Solvent polarity (methanol vs. ethanol impacts reaction kinetics).

- Catalyst loading (e.g., 0.5–1.0% acetic acid) .

- Troubleshooting :

- Reproduce conditions from high-yield studies (e.g., reflux time, stoichiometry).

- Use inert atmospheres to prevent oxidation of intermediates .

Advanced: What approaches are used to develop fluorescent sensors based on this hydrazone’s derivatives?

Methodological Answer:

- Derivatization : Introduce electron-rich groups (e.g., hydroxy, methoxy) to enhance fluorescence quantum yield .

- Sensor Fabrication :

- Conjugate with boron-dipyrromethene (BODIPY) for ratiometric sensing.

- Embed in polymer matrices (e.g., PVC) for selective ion detection .

- Validation : Perform Stern-Volmer analysis to quantify quenching constants (Ksv) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.